molecular formula C19H26O4 B14616856 Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate CAS No. 60693-92-7

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate

Cat. No.: B14616856
CAS No.: 60693-92-7
M. Wt: 318.4 g/mol
InChI Key: YDKOFNBPNCULEV-UHFFFAOYSA-N
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Description

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety and the phenyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the formation of the spirocyclic structure followed by esterification. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylmagnesium bromide to introduce the phenyl group. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions, enhancing binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of various spiro compounds.

    8-(3-Ethylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Used in pharmaceutical synthesis.

    1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Investigated for its biological activities

Uniqueness

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its unique combination of a spirocyclic structure and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

60693-92-7

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate

InChI

InChI=1S/C19H26O4/c1-2-21-17(20)8-9-18(16-6-4-3-5-7-16)10-12-19(13-11-18)22-14-15-23-19/h3-7H,2,8-15H2,1H3

InChI Key

YDKOFNBPNCULEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CCC2(CC1)OCCO2)C3=CC=CC=C3

Origin of Product

United States

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